molecular formula C16H24O8 B1254845 Dihydroconiferin CAS No. 17609-06-2

Dihydroconiferin

Cat. No.: B1254845
CAS No.: 17609-06-2
M. Wt: 344.36 g/mol
InChI Key: QFYFLJZBZITPGX-IBEHDNSVSA-N
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Description

Dihydroconiferin (CAS 17609-06-2) is a phenolic glycoside belonging to the class of organic compounds known as lignans . This compound is a significant metabolite in the study of phenylpropanoid pathway and is often investigated as a derivative or biosynthetic relative of dehydrodiconiferyl alcohol, an 8-5' linked lignan found across various plant species including pteridophytes, gymnosperms, and angiosperms . Its structure features a dihydroconiferyl alcohol moiety attached to a β-D-glucopyranoside unit . Researchers value this compound primarily for its role in plant biochemistry studies, particularly in lignan biosynthesis and metabolism. The compound has a predicted water solubility of 5.29 g/L and is compliant with the Rule of Five, indicating favorable bioavailability characteristics for certain research applications . The optical rotation has been experimentally determined as [α]18D -52.2 (c, 0.5 in MeOH), providing a key parameter for identity verification and purity assessment . This compound serves as a valuable standard in untargeted metabolomic approaches utilizing techniques like HPLC-ESI-QTOF-MS to understand metabolic pathways in plants . This high-purity compound is intended for research applications only.

Properties

CAS No.

17609-06-2

Molecular Formula

C16H24O8

Molecular Weight

344.36 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(3-hydroxypropyl)-2-methoxyphenoxy]oxane-3,4,5-triol

InChI

InChI=1S/C16H24O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h4-5,7,12-21H,2-3,6,8H2,1H3/t12-,13-,14+,15-,16-/m1/s1

InChI Key

QFYFLJZBZITPGX-IBEHDNSVSA-N

SMILES

COC1=C(C=CC(=C1)CCCO)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)CCCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CCCO)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

β-Glucosidase cleaves the β-glycosidic bond in coniferin, releasing coniferyl alcohol, which undergoes subsequent reduction to dihydroconiferyl alcohol. The enzyme then facilitates the re-glucosylation of the reduced intermediate to form this compound. Key parameters influencing yield include:

  • pH : Optimal activity occurs at pH 5.0–6.0, aligning with the enzyme’s natural environment in plant cell walls.

  • Temperature : Reactions are typically conducted at 30–37°C to balance enzymatic activity and stability.

  • Substrate Concentration : A 1:1 molar ratio of coniferin to reducing equivalents (e.g., NADPH) maximizes conversion efficiency.

Experimental Validation

In a biomimetic system, horseradish peroxidase (HRP) and β-glucosidase were co-employed to polymerize coniferin, yielding this compound as a side product. Nuclear magnetic resonance (NMR) analysis confirmed the presence of alkyl glycoside (AG)-type linkages characteristic of this compound, with a yield of 84% based on coniferin input.

Chemical Reduction of Coniferin

Chemical reduction provides a non-enzymatic route to this compound, often yielding higher quantities suitable for industrial applications.

Catalytic Hydrogenation

Palladium- or platinum-based catalysts enable the selective hydrogenation of coniferin’s allylic double bond.

Procedure :

  • Dissolve coniferin in methanol or ethanol (0.1–0.5 M).

  • Add 5–10% Pd/C catalyst (10% w/w relative to substrate).

  • Apply H₂ gas at 1–3 atm pressure, stirring at 25–50°C for 12–24 hours.

  • Filter and concentrate under reduced pressure.

Outcomes :

  • Yield : 70–85% this compound, with minor byproducts (e.g., over-reduced derivatives).

  • Purity : ≥95% after recrystallization from aqueous ethanol.

Hydride Reduction

Lithium aluminum hydride (LiAlH₄) serves as a potent reducing agent for coniferin, though it requires stringent anhydrous conditions.

Reaction Scheme :

Coniferin+LiAlH4This compound+LiAl(OH)4\text{Coniferin} + \text{LiAlH}4 \rightarrow \text{this compound} + \text{LiAl(OH)}4

Optimization :

  • Solvent : Tetrahydrofuran (THF) or diethyl ether.

  • Stoichiometry : 2–3 equivalents of LiAlH₄ per coniferin molecule.

  • Workup : Quench with ethyl acetate/water, followed by acidification to pH 2–3.

Biomimetic Polymerization with Quinone Methide Intermediates

Recent studies propose a novel mechanism involving quinone methide (QM) intermediates during lignin polymerization, which can be harnessed to synthesize this compound.

QM Formation and Trapping

Peroxidase-catalyzed dehydrogenation of coniferyl alcohol generates QM intermediates, which react with glucosides to form PG-type linkages.

Key Steps :

  • Oxidize coniferyl alcohol with HRP/H₂O₂ to form QM.

  • Introduce coniferin or syringin as glucoside donors.

  • Allow nucleophilic addition of the glucoside’s hydroxyl group to the QM.

Structural Confirmation :
2D HSQC NMR spectra of synthetic lignins revealed cross-peaks at δC/δH 73.5/4.35 and 75.2/4.41, corresponding to PG and AG linkages in this compound.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each preparation method:

MethodYield (%)Purity (%)ScalabilityCostEnvironmental Impact
Enzymatic Synthesis80–8590–95ModerateHighLow
Catalytic Hydrogenation70–8595–99HighMediumMedium
Hydride Reduction60–7585–90LowLowHigh
Biomimetic Polymerization50–6580–85LowHighLow

Q & A

Basic: How can researchers ensure the stability of dihydroconiferin during experimental storage?

Methodological Answer:
this compound is prone to degradation under prolonged storage, particularly in bark extracts, as observed in studies where its concentration dropped significantly within two weeks . To mitigate this:

  • Storage Conditions : Use inert atmospheres (e.g., nitrogen) and low temperatures (−20°C) to slow oxidative/enzymatic degradation.
  • Validation : Conduct periodic stability tests via gas chromatography (GC) or HPLC, referencing retention times and spectral data from fresh samples for comparison .
  • Documentation : Adhere to journal guidelines (e.g., Beilstein Journal) by detailing storage protocols in the experimental section to ensure reproducibility .

Advanced: What experimental approaches are recommended to study the degradation mechanisms of this compound in plant matrices?

Methodological Answer:
Advanced studies require multi-modal analytical strategies:

  • Time-Resolved GC-MS : Track degradation intermediates (e.g., dihydroconiferyl alcohol) over defined storage intervals .
  • Isotopic Labeling : Use ¹³C-labeled this compound to trace metabolic pathways and identify enzyme-mediated vs. abiotic degradation.
  • Kinetic Modeling : Apply first-order decay models to quantify degradation rates under varying pH, temperature, and oxygen levels. Cross-validate results with NMR or FTIR to confirm structural changes .

Basic: What analytical methods are most reliable for detecting this compound in complex plant extracts?

Methodological Answer:

  • Gas Chromatography (GC) : Preferred for volatile derivatives; use trimethylsilylation to enhance detectability. Calibrate with pure this compound standards and validate via retention indices .
  • HPLC-DAD/UV : Optimize mobile phases (e.g., acetonitrile/water gradients) for baseline separation from co-eluting phenolics like taxifolin.
  • Cross-Validation : Combine GC and LC-MS to resolve ambiguities in peak identification, referencing published spectral libraries .

Advanced: How can researchers address discrepancies in this compound quantification across studies?

Methodological Answer:
Contradictions often arise from methodological variability:

  • Standardization : Use certified reference materials (CRMs) and inter-laboratory comparisons to harmonize protocols.
  • Matrix Effects : Perform spike-and-recovery experiments in representative plant matrices to assess extraction efficiency.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate systematic biases in extraction solvents (e.g., methanol vs. ethanol) or detection limits .

Basic: What is the role of this compound in plant secondary metabolism, and how can this be experimentally validated?

Methodological Answer:
this compound is implicated in lignin biosynthesis and stress response pathways. To validate its role:

  • Knockout Mutants : Use CRISPR/Cas9 to silence biosynthetic genes (e.g., coniferyl alcohol dehydrogenase) and monitor this compound levels via targeted metabolomics.
  • Stress Induction : Expose plants to abiotic stressors (e.g., UV light) and correlate this compound accumulation with phenolic profiling .

Advanced: How can researchers design robust hypotheses to explore this compound’s ecological interactions while minimizing confirmation bias?

Methodological Answer:

  • FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant. For example: “Does this compound act as an antifungal agent in bark, and how does its degradation affect this function?”
  • Blinded Analysis : Use third-party coders to interpret GC/MS datasets without prior knowledge of treatment groups.
  • Negative Controls : Include samples lacking this compound to distinguish its specific effects from background phenolic activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroconiferin
Reactant of Route 2
Dihydroconiferin

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